N,N-diethyl-4-[(methylsulfonyl)amino]benzenesulfonamide
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Overview
Description
N,N-diethyl-4-[(methylsulfonyl)amino]benzenesulfonamide is an organic compound with the molecular formula C11H18N2O4S2. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-[(methylsulfonyl)amino]benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with diethylamine and methylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-[(methylsulfonyl)amino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide or thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
N,N-diethyl-4-[(methylsulfonyl)amino]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of enzymes such as carbonic anhydrase. It binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes. This inhibition can lead to reduced cell proliferation in cancer cells and decreased microbial growth in bacteria .
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-4-{[4-(methylsulfanyl)benzylidene]amino}benzenesulfonamide
- N,N-Diethyl-4-({[4-(methylsulfonyl)phenyl]sulfonyl}amino)benzenesulfonamide
Uniqueness
N,N-diethyl-4-[(methylsulfonyl)amino]benzenesulfonamide is unique due to its specific combination of diethylamine and methylsulfonyl groups, which confer distinct chemical properties and biological activities. Its ability to inhibit carbonic anhydrase with high selectivity makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H18N2O4S2 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N,N-diethyl-4-(methanesulfonamido)benzenesulfonamide |
InChI |
InChI=1S/C11H18N2O4S2/c1-4-13(5-2)19(16,17)11-8-6-10(7-9-11)12-18(3,14)15/h6-9,12H,4-5H2,1-3H3 |
InChI Key |
WTSAMXYVUYAAQA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C |
Origin of Product |
United States |
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